molecular formula C11H12BrNS B1343706 2-Bromo-6-(tert-butyl)benzo[d]thiazole CAS No. 898748-39-5

2-Bromo-6-(tert-butyl)benzo[d]thiazole

Cat. No. B1343706
M. Wt: 270.19 g/mol
InChI Key: PRXGVHNJTZGGOO-UHFFFAOYSA-N
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Description

2-Bromo-6-(tert-butyl)benzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromo and tert-butyl substituents on the benzene ring indicates that this compound could be of interest in various chemical and pharmacological studies due to the potential reactivity of the bromine atom and the steric effects of the tert-butyl group.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-benzyl-4-tert-butyl-N-arylthiazol-2-amine hydrobromides involves the use of arylamino and 2-bromo-4,4-dimethyl-1-arylpentan-3-one . Although the exact synthesis of 2-Bromo-6-(tert-butyl)benzo[d]thiazole is not detailed in the provided papers, similar synthetic pathways could be employed, involving bromination reactions and the introduction of the tert-butyl group through appropriate precursors.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzene ring can significantly influence the properties of the molecule. For example, the introduction of a bromine atom can facilitate further chemical transformations due to its reactivity . The tert-butyl group is a bulky substituent that can impact the molecule's conformation and its interactions with other molecules.

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can participate in various chemical reactions. The bromine atom in 2-Bromo-6-(tert-butyl)benzo[d]thiazole is a reactive site that can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups . Additionally, the presence of the thiazole ring opens up possibilities for reactions involving the nitrogen and sulfur atoms, such as the formation of salts and co-crystals with carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-(tert-butyl)benzo[d]thiazole would be influenced by its molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the tert-butyl group can affect its boiling point and solubility due to increased steric bulk. The benzo[d]thiazole core is known for its stability and can impact the electronic properties of the compound, such as UV absorption, which is relevant for applications in dye synthesis and photovoltaic materials . The crystalline nature of similar compounds has been studied using X-ray diffraction analysis, which provides insights into the intermolecular interactions and crystal packing .

Scientific Research Applications

Synthesis and Structural Analysis

A notable study involved the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, leading to compounds with potential fungicidal activity (Bashandy, Abdelall, & El-Morsy, 2008). Additionally, the crystal structures of regioisomers of N-methylated benzimidazole compounds, including derivatives related to the core structure of interest, have been elucidated, providing insights into their potential as amyloid-avid probes (Ribeiro Morais et al., 2012).

Photophysical and Electrochemical Applications

Thiazole-containing aromatic heterocyclic fluorescent compounds, including those related to 2-Bromo-6-(tert-butyl)benzo[d]thiazole, have been designed and prepared, demonstrating high luminescence quantum yields and thermal stability. These compounds exhibit promising applications in the development of fluorescent materials and electronic devices (Tao et al., 2013).

Catalytic and Synthetic Applications

Thiazolium-ion based organic ionic liquids, derived from thiazole compounds, have been shown to promote benzoin condensation, highlighting their utility in synthetic organic chemistry (Davis & Forrester, 1999). Moreover, a novel three-component reaction has been developed for synthesizing phenol derivatives, showcasing the versatility of thiazole derivatives in creating complex organic molecules (Nassiri, 2017).

properties

IUPAC Name

2-bromo-6-tert-butyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXGVHNJTZGGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265058
Record name 2-Bromo-6-(1,1-dimethylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(tert-butyl)benzo[d]thiazole

CAS RN

898748-39-5
Record name 2-Bromo-6-(1,1-dimethylethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(1,1-dimethylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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